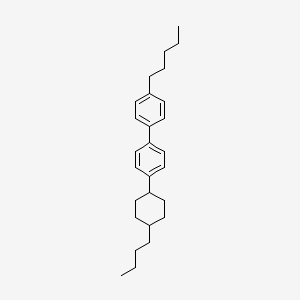
trans-4-Butyl-4\'-(4-pentylcyclohexyl)-1,1\'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-Butyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Butyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl typically involves multi-step organic reactions. One common method includes the coupling of biphenyl derivatives with appropriate alkyl halides under controlled conditions. The reaction often requires the use of catalysts such as palladium or nickel to facilitate the coupling process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Butyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where functional groups on the biphenyl core are replaced with other groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, elevated temperatures and pressures.
Substitution: Halogens, organometallic reagents, solvents like dichloromethane or toluene.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-4-Butyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: The compound’s potential biological applications include its use as a ligand in biochemical assays. Its structural properties make it suitable for binding studies with proteins and other biomolecules.
Medicine: In medicine, trans-4-Butyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl may be investigated for its potential therapeutic properties. Research into its interactions with biological targets could lead to the development of new drugs or diagnostic tools.
Industry: In industrial applications, the compound can be used in the production of advanced materials, such as liquid crystals for display technologies. Its unique properties make it valuable for developing high-performance materials with specific optical and electronic characteristics.
Mechanism of Action
The mechanism of action of trans-4-Butyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
- trans-4-Butyl-4’'-(4-ethoxy-2,3-difluorophenyl)-bicyclohexyl
- trans,trans-4-Pentyl-4’-vinylbicyclohexyl
- 1,1’-Bicyclohexyl, 4-ethenyl-4’-propyl-, (trans,trans)-
Comparison: Compared to similar compounds, trans-4-Butyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl stands out due to its unique combination of butyl and pentylcyclohexyl substituents. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in materials science and biological research. The presence of both butyl and pentylcyclohexyl groups enhances its versatility and potential for developing new materials and therapeutic agents.
Properties
Molecular Formula |
C27H38 |
|---|---|
Molecular Weight |
362.6 g/mol |
IUPAC Name |
1-(4-butylcyclohexyl)-4-(4-pentylphenyl)benzene |
InChI |
InChI=1S/C27H38/c1-3-5-7-9-23-12-16-25(17-13-23)27-20-18-26(19-21-27)24-14-10-22(11-15-24)8-6-4-2/h12-13,16-22,24H,3-11,14-15H2,1-2H3 |
InChI Key |
YAAVDCPESOODKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3CCC(CC3)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















